molecular formula C18H25NO7 B2968538 N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide CAS No. 1093683-94-3

N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide

Cat. No.: B2968538
CAS No.: 1093683-94-3
M. Wt: 367.398
InChI Key: HIJHNNAKJPQRND-UHFFFAOYSA-N
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Description

N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide is a useful research compound. Its molecular formula is C18H25NO7 and its molecular weight is 367.398. The purity is usually 95%.
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Scientific Research Applications

Antipyretic Activity

A study isolated a phenolic glycoside from Symplocos racemosa, which is structurally related to N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide. The compound demonstrated significant antipyretic activity, which indicates potential applications in reducing fever (Vijayabaskaran et al., 2010).

Pharmaceutical Research

Research on various derivatives of similar compounds, including pyrazole and oxadiazole, has shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests a broad spectrum of pharmacological applications for structurally similar compounds (Faheem, 2018).

Antimicrobial and Anti-inflammatory Agents

Certain derivatives of the compound, like pyrazole and isoxazole, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights its potential use in developing new therapeutic agents (Kendre et al., 2015).

Antioxidant Properties

Compounds with a similar structure have been investigated for their antioxidant properties. These compounds have shown potent protection against lipid peroxidation and oxidative damage, suggesting a potential role in the development of antioxidant therapies (Wijtmans et al., 2004).

Properties

IUPAC Name

N-[8-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-10(20)19-14-15(21)16-13(9-23-18(2,3)26-16)25-17(14)24-12-7-5-11(22-4)6-8-12/h5-8,13-17,21H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJHNNAKJPQRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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